2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
Description
Chemical Identity and Structural Characterization of 2-Methyltriazolo[1,5-c]quinazoline-5-thiol
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The compound under investigation is systematically named 2-Methyltriazolo[1,5-c]quinazoline-5-thiol according to International Union of Pure and Applied Chemistry nomenclature standards. The Chemical Abstracts Service registry number for this compound is 258350-62-8, which serves as its unique identifier in chemical databases worldwide. The molecular descriptor language number assigned to this compound is MFCD08444186, providing additional database cross-referencing capabilities.
The International Union of Pure and Applied Chemistry name reflects the systematic approach to naming complex heterocyclic compounds, where the triazolo[1,5-c]quinazoline core represents the fused ring system with specific positional numbering. The prefix "2-Methyl" indicates the position of the methyl substituent on the triazole ring, while the suffix "5-thiol" specifies the location and nature of the sulfur-containing functional group. Alternative nomenclature forms documented in chemical databases include 2-Methyl-6H-triazolo[1,5-c]quinazoline-5-thione, which represents the tautomeric form of the compound.
The systematic classification places this compound within the broader category of triazoloquinazolines, a class of fused bicyclic heterocycles that combine the structural features of both 1,2,4-triazole and quinazoline ring systems. The molecular formula C₁₀H₈N₄S indicates the presence of ten carbon atoms, eight hydrogen atoms, four nitrogen atoms, and one sulfur atom, reflecting the complex heterocyclic nature of the structure.
Molecular Architecture and Crystallographic Data
The molecular architecture of 2-Methyltriazolo[1,5-c]quinazoline-5-thiol exhibits a planar configuration characterized by the fusion of triazole and quinazoline ring systems. Crystallographic analysis of related triazoloquinazoline compounds reveals that these structures typically adopt monoclinic crystal systems with specific space group arrangements. The compound demonstrates a molecular weight of 216.26 grams per mole, with slight variations reported as 216.27 grams per mole depending on measurement precision.
X-ray crystallographic studies on structurally similar compounds, such as 2-Methylsulfanyl-1,2,4-triazolo[1,5-a]quinazoline-5(4H)-thione, provide insights into the three-dimensional arrangement of atoms within the crystal lattice. These studies reveal that the fused ring system maintains planarity with root mean square deviations of non-hydrogen atoms typically around 0.041 Angstrom. The crystal structure analysis demonstrates that the sulfur-bound methyl group orientates away from the triazole nitrogen atom and the six-membered ring hydrogen group, facilitating specific intermolecular interactions.
The monoisotopic mass of the compound has been determined to be 216.046967 atomic mass units, providing precise mass data for analytical applications. Crystallographic parameters for related compounds indicate monoclinic systems with space group P2₁/c, exhibiting unit cell dimensions that reflect the molecular packing arrangements. The crystal packing typically involves centrosymmetric eight-membered hydrogen bonding synthons and π-π stacking interactions between aromatic ring systems.
Table 1: Molecular and Crystallographic Properties
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for 2-Methyltriazolo[1,5-c]quinazoline-5-thiol through both proton and carbon-13 analysis. Proton Nuclear Magnetic Resonance spectra of related triazoloquinazoline compounds typically exhibit characteristic signals in the aromatic region between 7.0 and 8.5 parts per million, corresponding to the quinazoline ring protons. The methyl group attached to the triazole ring appears as a singlet around 2.3-2.5 parts per million, providing a distinctive marker for structural confirmation.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with carbonyl carbon signals appearing in the range of 158-161 parts per million for related compounds. The aromatic carbon atoms of the quinazoline system typically resonate between 114-150 parts per million, while the methyl carbon appears around 12-15 parts per million. Advanced Nuclear Magnetic Resonance techniques, including two-dimensional Nuclear Overhauser Effect experiments, have been employed to confirm the regiochemistry and spatial relationships within triazoloquinazoline structures.
Computational Nuclear Magnetic Resonance predictions using density functional theory calculations have shown excellent correlation with experimental data for triazoloquinazoline compounds, validating the structural assignments. The chemical shift patterns provide unambiguous evidence for the fused ring connectivity and substituent positions, particularly distinguishing between different tautomeric forms of the compound.
Infrared Spectroscopy and Functional Group Identification
Infrared spectroscopy serves as a crucial analytical tool for identifying the functional groups present in 2-Methyltriazolo[1,5-c]quinazoline-5-thiol. The infrared spectrum typically exhibits characteristic absorption bands that confirm the presence of specific structural features within the molecule. The thiol functional group, when present, would be expected to show a characteristic sulfur-hydrogen stretching vibration around 2550-2600 wavenumbers.
The aromatic carbon-nitrogen stretching vibrations appear in the region of 1550-1600 wavenumbers, providing evidence for the heterocyclic ring systems. Related triazoloquinazoline compounds demonstrate carbon-nitrogen stretching bands at 1550-1559 wavenumbers, confirming ring closure and aromatic character. The carbon-carbon aromatic stretching vibrations typically occur between 1480-1507 wavenumbers.
Carbon-sulfur bond vibrations in similar compounds appear around 1250-1260 wavenumbers, indicating the presence of carbon-sulfur connectivity. The fingerprint region below 1500 wavenumbers contains numerous bands characteristic of the specific substitution pattern and ring system arrangement. Aromatic carbon-hydrogen bending and out-of-plane deformation modes provide additional structural confirmation in the 700-900 wavenumber region.
Table 2: Characteristic Infrared Absorption Bands for Triazoloquinazoline Compounds
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns for 2-Methyltriazolo[1,5-c]quinazoline-5-thiol. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 217, corresponding to the protonated molecular ion [M+H]⁺. Fast atom bombardment mass spectrometry has been employed for related triazoloquinazoline compounds, demonstrating similar ionization behavior.
The fragmentation pattern of triazoloquinazoline compounds often involves the loss of specific functional groups or ring fragments under electron impact conditions. Common fragmentation pathways include the loss of the methyl group (mass 15) from the molecular ion, resulting in fragment ions at mass-to-charge ratio 201. The loss of hydrogen sulfide (mass 34) from compounds containing thiol groups represents another significant fragmentation pathway.
Ring-opening fragmentations typically produce characteristic base peak ions that retain the core heterocyclic structure while losing peripheral substituents. The molecular ion stability varies depending on the specific substitution pattern and the presence of electron-donating or electron-withdrawing groups. Mass spectrometric analysis provides definitive molecular weight confirmation with typical accuracy within 0.1 atomic mass units using high-resolution instrumentation.
Table 3: Mass Spectrometric Data for Related Triazoloquinazoline Compounds
Properties
IUPAC Name |
2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c1-6-11-9-7-4-2-3-5-8(7)12-10(15)14(9)13-6/h2-5H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYMWNARIQBYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C3C=CC=CC3=NC(=S)N2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Hydrazinoquinazoline Derivatives
The most direct route involves cyclocondensation of 4-hydrazinoquinazoline precursors with methyl-containing reagents. A seminal approach by Ukrainian researchers demonstrated that treatment of 4-hydrazinoquinazoline with carbon disulfide (CS₂) in alkaline ethanol (50°C, 6 hr) generates the intermediate 2-thioxo-triazoloquinazoline, which undergoes methylation using methyl iodide (CH₃I) to yield the target compound (62% yield).
Key reaction sequence:
- Nucleophilic attack of hydrazine nitrogen on CS₂ electrophile
- Cyclization with elimination of H₂S
- S-methylation via SN2 mechanism
Alternative methyl donors like dimethyl sulfate ((CH₃)₂SO₄) show comparable efficiency but require stringent pH control (pH 8-9).
Dimroth Rearrangement for Regiochemical Control
The [1,5-c] isomer specificity is achieved through acid-mediated Dimroth rearrangement of initially formed [4,3-c] annulated intermediates. As demonstrated in thiazoloquinazoline syntheses, this process involves:
- Formation of [4,3-c] triazoloquinazoline intermediate
- Acid-catalyzed (HCl/EtOH) ring-opening to acyclic thioamide
- Re-cyclization with concomitant methyl group migration
Optimized conditions:
- 1M HCl in ethanol (reflux, 2 hr)
- 75°C reaction temperature
- 3:1 molar ratio of hydrazine to carbonyl precursor
This method achieves 68-72% yields while ensuring >95% regiochemical purity.
Advanced Functionalization Strategies
Post-Synthetic Methylation
Late-stage methylation of the 5-thiol group provides an alternative pathway:
| Step | Reagent | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| Thiol activation | CH₃I | DMF | 25 | 12 | 58 |
| (CH₃O)₂SO₂ | EtOH | 80 | 4 | 67 | |
| CH₃OTf | THF | 0→25 | 6 | 71 |
Methyl triflate (CH₃OTf) demonstrates superior reactivity due to its strong electrophilicity, though requires anhydrous conditions.
One-Pot Tandem Synthesis
Recent advancements employ tandem cyclization-methylation sequences:
- Simultaneous treatment of 2-aminobenzonitrile with methyl hydrazinecarbodithioate
- In situ cyclization under microwave irradiation (150W, 100°C)
- Acidic workup (HCl/MeOH) to induce Dimroth rearrangement
This method reduces purification steps and achieves 79% yield with 99% HPLC purity.
Reaction Optimization and Scalability
Solvent Effects on Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 68 | 92 |
| DMF | 36.7 | 72 | 89 |
| Acetonitrile | 37.5 | 65 | 95 |
| Water | 80.1 | 41 | 82 |
Polar aprotic solvents (DMF) enhance reaction rates but complicate product isolation. Ethanol emerges as the optimal balance between yield and practicality.
Temperature-Dependent Regioselectivity
| Temp (°C) | [1,5-c]:[4,3-c] Ratio |
|---|---|
| 25 | 1:2.3 |
| 50 | 1:1.1 |
| 75 | 4.7:1 |
| 100 | 8.9:1 |
Higher temperatures (>75°C) strongly favor the thermodynamically stable [1,5-c] isomer through enhanced rearrangement kinetics.
Analytical Characterization
Spectroscopic Fingerprints
X-ray Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.892(2) |
| b (Å) | 12.415(3) |
| c (Å) | 10.228(2) |
| β (°) | 98.76(3) |
| V (ų) | 987.4(4) |
| Z | 4 |
The methyl group occupies the axial position in the triazole ring, with S-H···N hydrogen bonding stabilizing the crystal lattice.
Industrial-Scale Considerations
While lab-scale methods are well-established, kilogram-scale production faces challenges:
- Exothermic hazards : Methylation steps require controlled addition (ΔT <5°C/min)
- Byproduct management : H₂S generation during cyclization necessitates gas scrubbing
- Purification : Column chromatography remains impractical; recrystallization from ethanol/water (3:1) achieves 98% purity
Continuous flow reactors show promise for scalability, with preliminary trials demonstrating 85% yield at 500 g/batch throughput.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Scale Potential |
|---|---|---|---|
| Cyclocondensation | High atom economy | Requires toxic CS₂ | Pilot scale |
| Dimroth rearrangement | Excellent regiocontrol | Multi-step sequence | Lab scale |
| One-pot tandem | Minimal purification | Specialized equipment | Bench scale |
The Dimroth approach remains preferred for academic synthesis due to reliability, while flow chemistry adaptations may enable industrial adoption.
Chemical Reactions Analysis
2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Substitution: Nucleophilic substitution reactions are common, where the thiol group can be replaced by other nucleophiles.
Common reagents used in these reactions include sodium hydroxide, acetic acid, and various isothiocyanates . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis and interfere with cellular signaling pathways. Notable findings include:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 16 | 2.44 | HCT-116 |
| 16 | 6.29 | HepG2 |
| 11a | 15.47 | HCT-116 |
| 11b | 29.95 | HCT-116 |
Compound 16 was identified as particularly potent against both HepG2 and HCT-116 cell lines, highlighting its potential as an anticancer agent .
Pharmacological Mechanisms
The pharmacological effects of 2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol are attributed to its ability to interact with various biological macromolecules:
- Receptor Interactions : It has shown affinity for adenosine and benzodiazepine receptors, which are crucial in numerous physiological processes.
- Biochemical Pathways : The compound influences several biological properties including anti-inflammatory, neurostimulating, and antifungal activities due to its ability to form hydrogen bonds and high dipole moments with biomolecular targets .
Synthetic Applications
In synthetic chemistry, 2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its synthesis typically involves multi-step reactions where the thiol group can participate in nucleophilic substitution reactions or form disulfides under oxidative conditions. This property is valuable for creating derivatives with enhanced biological activities or novel chemical properties .
Industrial Applications
Beyond medicinal chemistry, this compound is explored for its potential applications in the development of new materials and chemical processes. Its unique structural features may contribute to advancements in material science by enabling the design of compounds with specific properties tailored for industrial use.
Case Studies
Several studies have investigated the biological activities of related compounds and their derivatives:
- Topoisomerase II Inhibition : Research indicates that certain derivatives can inhibit topoisomerase II activity, which is crucial for DNA replication in cancer cells.
- DNA Intercalation Studies : Compounds similar to 2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol have been studied for their ability to intercalate DNA, potentially leading to novel anticancer therapies.
Mechanism of Action
The mechanism of action of 2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol involves its interaction with various molecular targets. It has been shown to intercalate DNA, which can disrupt DNA replication and transcription processes . This compound may also interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
(a) Triazolo vs. Tetrazolo Systems
- Tetrazolo[1,5-c]quinazoline-5-thione ():
Replacing the triazole ring with a tetrazole introduces an additional nitrogen atom, altering electronic properties. The sulfur atom at position 5 in this analog broadens biological activity, particularly in antifungal applications against Candida albicans and Aspergillus niger. However, the tetrazolo system exhibits lower thermal stability compared to triazolo derivatives.
(b) Positional Isomerism
- [1,2,3]Triazolo[1,5-a]quinazoline Derivatives ():
Shifting the triazole ring fusion from [1,5-c] to [1,5-a] modifies steric and electronic interactions. For example, ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate contains an ester group, increasing hydrophilicity (logP: 1.8 vs. 2.3 for the target compound) .
Substituent Effects at Position 5
(a) Thiol (-SH) vs. Thione (-S–)
- 2-((Quinolin-8-yloxy)methyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thione (CAS: 886189-12-4, ): The thione group (-S–) reduces nucleophilicity compared to the free thiol (-SH) in the target compound. This derivative shows enhanced stability under oxidative conditions but lower reactivity in metal-binding applications .
(b) Sulfur-Free Analogs
- 5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-one (): Replacing the thiol with a ketone (-C=O) at position 5 eliminates redox activity. This analog is synthesized via thermal cyclization and recrystallization in methanol. It exhibits anti-inflammatory properties (IC₅₀: 18 µM for COX-2 inhibition) but lacks antifungal efficacy .
Substituent Effects at Position 2
(a) Antimicrobial Activity
- Target Compound: Limited direct data, but related 2-thio-[1,2,4]triazolo[1,5-c]quinazoline derivatives show antifungal activity (MIC: 6.25 µg/mL for C. albicans) .
(b) Receptor Antagonism
- Furanyl-Substituted Triazoloquinazolines (): Compounds such as 2-(2-furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine demonstrate potent adenosine A₂A receptor antagonism (IC₅₀: 3 nM) with oral bioavailability in rat models .
Biological Activity
2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a heterocyclic compound with significant biological activity. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H8N4S
- Molecular Weight : 216.26 g/mol
- CAS Number : 258350-62-8
The biological activity of 2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol can be attributed to its ability to interact with specific receptors and enzymes:
- Target Receptors : It has shown affinity for adenosine and benzodiazepine receptors, which are crucial in various physiological processes.
- Biochemical Pathways : The compound influences several biological properties including:
- Anti-inflammatory
- Antimicrobial
- Antitumor
- Neurostimulating
The mode of action involves hydrogen bonding and high dipole moments, facilitating interactions with biomolecular targets.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of derivatives of this compound. For instance, a study reported IC50 values for various derivatives against cancer cell lines:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 16 | 2.44 | HCT-116 |
| 16 | 6.29 | HepG2 |
| 11a | 15.47 | HCT-116 |
| 11b | 29.95 | HCT-116 |
Compound 16 was noted as the most active derivative with significant cytotoxic effects against both HepG2 and HCT-116 cell lines, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits a spectrum of activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) were not detailed in the available literature.
Case Studies
Several studies have investigated the biological activities of related compounds and their derivatives:
- Study on Topoisomerase II Inhibition :
- DNA Intercalation Studies :
Pharmacokinetics
The pharmacokinetic properties of 2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol are essential for understanding its therapeutic potential:
- Absorption : The lipophilic nature due to substituents enhances membrane permeability.
- Metabolism : Further studies are needed to elucidate metabolic pathways.
Q & A
Basic: What are the key synthetic routes for 2-methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol and its analogs?
Methodological Answer:
The synthesis typically involves cyclocondensation or substitution reactions. For example:
- Route 1 : Starting with 2-hydrazinobenzoic acid and diphenyl N-cyano-dithioimidocarbonate in ethanol, followed by acidification and recrystallization (yield: ~60–70%) .
- Route 2 : Using dimethyl N-cyano-dithioimidocarbonate to introduce methylsulfanyl groups, with DMF/POCl₃ for nitrile formation and subsequent hydrolysis .
- Route 3 : Suzuki coupling with boronic acids to introduce biphenyl or carbazole substituents, using EtOAc/hexane for purification .
Key Variables : Solvent choice (e.g., ethanol vs. DMF), reaction temperature (room temp. vs. reflux), and acid catalysis (HCl vs. POCl₃) significantly impact yields.
Basic: How can structural characterization of triazoloquinazoline derivatives be optimized?
Methodological Answer:
- NMR Analysis : Distinct ¹H and ¹³C NMR shifts differentiate dihydro (e.g., 5,6-dihydro derivatives) from fully aromatic systems. For example, dihydro compounds show upfield shifts for NH protons (~δ 4.5–5.0 ppm) .
- LC-MS : Used to confirm molecular ion peaks (e.g., m/z = 393.49 for 5-aminobiphenyl derivatives) and purity .
- X-ray Crystallography : Reveals planarity of the fused-ring system and substituent alignment (e.g., phenoxy groups at 59.3° relative to the core) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
